![molecular formula C11H8Cl2O2 B2593970 [5-(2,5-二氯苯基)呋喃-2-基]甲醇 CAS No. 585522-14-1](/img/structure/B2593970.png)
[5-(2,5-二氯苯基)呋喃-2-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H8Cl2O2. It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学研究应用
Chemistry
In chemistry, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol may be investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
Target of Action
A structurally similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with structurally similar compounds, it’s likely that [5-(2,5-dichlorophenyl)furan-2-yl]methanol could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between [5-(2,5-Dichlorophenyl)furan-2-yl]methanol and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol may interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating these pathways, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can affect gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and stress responses . Furthermore, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. For example, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that [5-(2,5-Dichlorophenyl)furan-2-yl]methanol remains stable under standard laboratory conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can result in cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced detoxification and protection against oxidative stress. At higher doses, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can induce toxic effects, including liver damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body. The metabolic pathways of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in certain tissues . Additionally, [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can bind to plasma proteins, affecting its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol is essential for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may direct [5-(2,5-Dichlorophenyl)furan-2-yl]methanol to these compartments, influencing its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methanol Group: The methanol group is attached through a nucleophilic substitution reaction, often using methanol as the nucleophile.
Industrial Production Methods
Industrial production of [5-(2,5-Dichlorophenyl)furan-2-yl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: [5-(2,5-Dichlorophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
相似化合物的比较
Similar Compounds
- [5-(2,4-Dichlorophenyl)furan-2-yl]methanol
- [5-(2,6-Dichlorophenyl)furan-2-yl]methanol
- [5-(3,5-Dichlorophenyl)furan-2-yl]methanol
Uniqueness
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
属性
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVDHMFHSSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
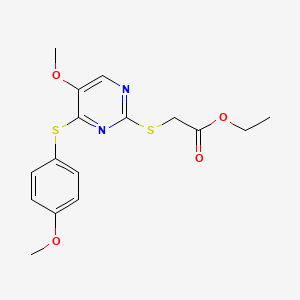
![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
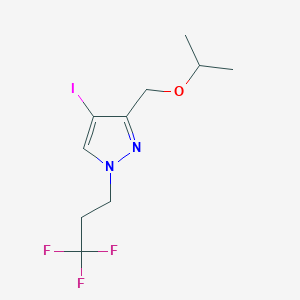

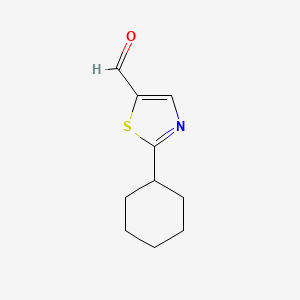
![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
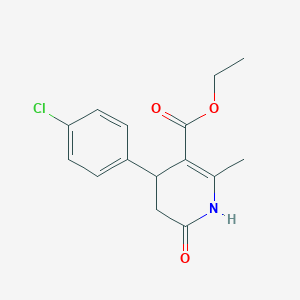
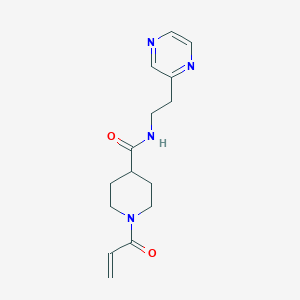
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

